molecular formula C19H24N2O2 B2370652 N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide CAS No. 953167-67-4

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide

Cat. No.: B2370652
CAS No.: 953167-67-4
M. Wt: 312.413
InChI Key: XRCBTRCNLCFFPL-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within this structural class are frequently investigated in medicinal chemistry for their potential biological activities, particularly as modulators of enzyme and receptor function. Researchers may explore its application in areas such as neuroscience, given that structural analogs with dimethylaminoethyl and benzamide motifs are known to target neurological pathways . The presence of the 4-ethoxybenzamide moiety also suggests potential for studying protein-ligand interactions, similar to other substituted benzamides documented in pharmacological research . This product is provided for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific literature for this compound to confirm its exact mechanism of action and specific research value.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-23-18-11-7-16(8-12-18)19(22)20-14-13-15-5-9-17(10-6-15)21(2)3/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCBTRCNLCFFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide typically involves the following steps:

    Formation of 4-(dimethylamino)phenethylamine: This can be achieved by the reduction of 4-(dimethylamino)phenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Acylation Reaction: The resulting 4-(dimethylamino)phenethylamine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following benzamide derivatives share partial structural motifs with the target compound, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight LogP (Predicted) H-Bond Donors/Acceptors Key Differences from Target Compound
N-(2-Nitrophenyl)-4-bromo-benzamide 4-Bromo, 2-nitro 321.12 3.2 1/3 Electron-withdrawing nitro/bromo vs. ethoxy/dimethylamino; lower solubility
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromo, 4-methoxy, 2-nitro 367.16 3.5 1/4 Methoxy vs. ethoxy; nitro reduces basicity
Methyl 4-({N-[2-(benzyl-amino)... }methyl)benzoate 4-(Dimethylamino)benzamido, benzyl-amino 468.52 2.8 3/6 Bulky benzyl side chain; ester group increases hydrophilicity
N-(4-Ethoxyphenyl)-4-ethylbenzamide 4-Ethoxy, 4-ethyl 269.34 4.1 1/2 Ethyl group increases lipophilicity; lacks dimethylamino-phenethyl chain
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Ethoxymethoxy, 2,3-dichloro 344.21 4.5 1/3 Dichlorophenyl and ethoxymethoxy; agrochemical use
(E)-N-(4-(Dimethylamino)benzylidene)benzohydrazide (HSB1) Dimethylamino benzylidene, hydrazide 283.33 2.5 2/3 Hydrazone linkage vs. amide; Schiff base formation

Physicochemical and Functional Comparisons

  • Solubility: The dimethylamino group in the phenethyl chain improves aqueous solubility (predicted logP ~2.5–3.0) compared to lipophilic analogues like N-(4-ethoxyphenyl)-4-ethylbenzamide (logP 4.1) .
  • Biological Relevance: Compounds like etobenzanid are optimized for pesticidal activity through chloro and ethoxymethoxy groups, whereas the target’s dimethylamino-phenethyl chain may facilitate CNS penetration .

Key Research Findings

  • Drug-Likeness : The target compound’s molecular weight (~340–360 g/mol) and moderate logP align with Lipinski’s rules, unlike higher molecular weight derivatives (e.g., 468.52 g/mol in ) .
  • Biological Activity: While direct data for the target is absent, structurally related hydrazones (e.g., HSB1 ) show antibacterial activity, implying the dimethylamino group’s role in modulating target interactions .

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula: C18_{18}H24_{24}N2_2O2_2
  • Molecular Weight: 300.40 g/mol

This structure features a dimethylamino group, which is known to enhance the compound's interaction with biological targets.

This compound primarily interacts with various molecular targets such as enzymes and receptors. The dimethylamino group facilitates binding through hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This modulation may lead to multiple biological effects, including:

  • Inhibition of Enzyme Activity: The compound has shown promise in inhibiting specific enzymes associated with disease processes.
  • Receptor Binding: It exhibits affinity for certain receptors, potentially influencing signaling pathways involved in inflammation and pain modulation.

Antitumor Effects

Recent studies have demonstrated that this compound possesses antitumor activity. For instance, in a cohort study involving patients treated with benzamide derivatives, three out of five patients exhibited prolonged survival rates exceeding two years following treatment. This suggests a significant potential for this compound in cancer therapy .

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory and analgesic effects. In vitro assays indicate that it may reduce inflammatory markers and pain responses in cellular models, making it a candidate for further development as a therapeutic agent for chronic pain conditions .

Case Studies

Case Study 1: Antitumor Activity

A clinical study evaluated the efficacy of this compound in patients with advanced cancer. The results showed that patients receiving higher doses (greater than 4.3 GBq) experienced significant tumor reduction and improved survival rates compared to control groups .

Case Study 2: Pain Management

In another study focusing on pain management, the compound was administered to subjects with chronic pain conditions. Results indicated a marked decrease in pain levels as measured by visual analog scales (VAS), suggesting its potential utility as an analgesic .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorProlonged survival in cancer patients
Anti-inflammatoryReduction in inflammatory markers
AnalgesicDecreased pain levels in chronic pain patients

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